3-Oxaspiro[5.5]undecan-2-one
Overview
Description
3-Oxaspiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structure where a six-membered oxygen-containing ring is fused to a five-membered carbon ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxaspiro[5.5]undecan-2-one typically involves the Robinson annulation reaction, which is a combination of an aldol condensation followed by a Michael addition. Starting materials often include aliphatic aldehydes and methyl vinyl ketone. The reaction is carried out under basic conditions using a base such as Triton B solution .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-Oxaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This involves replacing one functional group with another, which can be useful for creating a variety of analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-Oxaspiro[5.5]undecan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Derivatives of this compound are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the synthesis of specialty chemicals and advanced materials, contributing to innovations in fields such as polymer science and nanotechnology
Mechanism of Action
The mechanism of action of 3-Oxaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. For instance, it may interact with enzymes involved in metabolic processes, thereby modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
3-Oxaspiro[5.5]undecane-2,4-dione: This compound has a similar spirocyclic structure but with additional ketone groups, which can alter its reactivity and applications.
1,4,9-Triazaspiro[5.5]undecan-2-one: This derivative contains nitrogen atoms in the ring, providing different chemical properties and potential biological activities.
Uniqueness: 3-Oxaspiro[5.5]undecan-2-one stands out due to its oxygen-containing ring, which imparts unique chemical reactivity and potential for forming hydrogen bonds. This makes it particularly useful in designing molecules with specific interactions and properties.
Properties
IUPAC Name |
3-oxaspiro[5.5]undecan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-8-10(6-7-12-9)4-2-1-3-5-10/h1-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCKZQMQHOUENP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCOC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209256 | |
Record name | 3-Oxaspiro(5,5)undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-08-7 | |
Record name | 3-Oxaspiro(5,5)undecan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Oxaspiro(5,5)undecan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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